N~1~-(4-Methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide
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Overview
Description
N~1~-(4-Methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide is a synthetic organic compound that belongs to the class of amides. It features a quinoxaline ring system and a methoxyphenyl group, which are known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide typically involves the following steps:
Formation of the Quinoxaline Ring: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Attachment of the Methoxyphenyl Group:
Formation of the Amide Bond: The final step involves the reaction of the intermediate with a suitable amine to form the amide bond.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinoxaline ring, potentially leading to the formation of dihydroquinoxalines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinoxalines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N1-(4-Methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N~1~-(4-Methoxyphenyl)-3-(2-quinoxalinyl)propanamide: Lacks the methoxy group on the quinoxaline ring.
N~1~-(4-Methoxyphenyl)-3-(3-methyl-2-quinoxalinyl)propanamide: Contains a methyl group instead of a methoxy group on the quinoxaline ring.
N~1~-(4-Methoxyphenyl)-3-(3-chloro-2-quinoxalinyl)propanamide: Contains a chloro group instead of a methoxy group on the quinoxaline ring.
Uniqueness
N~1~-(4-Methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide is unique due to the presence of both methoxy groups on the phenyl and quinoxaline rings. This structural feature may contribute to its distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-(3-methoxyquinoxalin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-14-9-7-13(8-10-14)20-18(23)12-11-17-19(25-2)22-16-6-4-3-5-15(16)21-17/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRSGXPCFSQLIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=NC3=CC=CC=C3N=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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